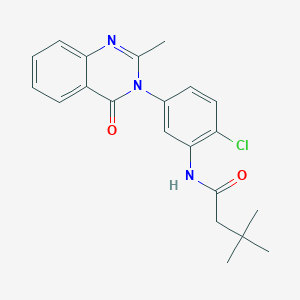
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide is a useful research compound. Its molecular formula is C21H22ClN3O2 and its molecular weight is 383.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
準備方法
Synthetic Routes and Reaction Conditions: : The synthesis of N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide typically involves multiple steps, beginning with the formation of the quinazolinone moiety. This can be achieved through the condensation of 2-amino-5-chlorobenzoic acid with acetic anhydride. Subsequent steps include the alkylation of the quinazolinone intermediate with isobutyryl chloride under basic conditions to introduce the dimethylbutanamide group.
Industrial Production Methods: : Industrial-scale production often employs optimized conditions to maximize yield and purity. Methods may include the use of advanced catalytic processes and continuous flow reactions to improve efficiency and scalability.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, typically at the methyl groups, resulting in the formation of corresponding carboxylic acids.
Reduction: : Reduction of the quinazolinone ring may lead to the formation of dihydroquinazolinone derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or neutral conditions.
Reduction: : Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.
Substitution: : Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOt-Bu) in aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: : Formation of carboxylic acids.
Reduction: : Formation of dihydro derivatives.
Substitution: : Formation of substituted quinazolinone derivatives.
科学的研究の応用
Chemistry: : Used as an intermediate in the synthesis of other complex organic molecules.
Biology: : Investigated for its potential as a biological probe in studying cellular processes due to its ability to interact with specific proteins and enzymes.
Medicine: : Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory drugs.
Industry: : Utilized in the production of high-performance materials, such as advanced polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action: N-(2-chloro-5-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-3,3-dimethylbutanamide exerts its effects through interactions with molecular targets such as enzymes and receptors. It is believed to inhibit specific pathways by binding to active sites, thereby modulating biological processes. Its precise mechanism can vary depending on the context, such as in cancer cells where it might induce apoptosis by disrupting signaling pathways.
Comparison with Similar Compounds: Comparing this compound to similar compounds highlights its unique halogenated aromatic structure and amide functionality. Similar compounds may include:
This compound analogs: : Slight variations in side chains or substituents lead to changes in chemical and biological properties.
Quinazolinone derivatives: : These compounds share the core structure but differ in substitution patterns, impacting their reactivity and applications.
This compound stands out due to its specific combination of functional groups, offering distinct advantages in various fields of scientific research and industrial applications.
特性
IUPAC Name |
N-[2-chloro-5-(2-methyl-4-oxoquinazolin-3-yl)phenyl]-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O2/c1-13-23-17-8-6-5-7-15(17)20(27)25(13)14-9-10-16(22)18(11-14)24-19(26)12-21(2,3)4/h5-11H,12H2,1-4H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAQALRPNNHERS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC(=C(C=C3)Cl)NC(=O)CC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














